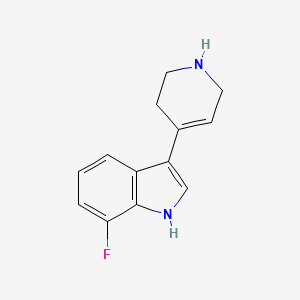

7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Description

Properties

IUPAC Name |

7-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2/c14-12-3-1-2-10-11(8-16-13(10)12)9-4-6-15-7-5-9/h1-4,8,15-16H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCVGUGCTQBGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CNC3=C2C=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20477255 | |

| Record name | 7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200714-22-3 | |

| Record name | 7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation Reaction

- Starting materials: 7-fluoroindole (or closely related fluoroindoles) and 4-piperidone hydrochloride.

- Solvent system: Acetic acid or a mixture of acetic acid and trifluoroacetic acid is commonly used.

- Procedure: The 4-piperidone hydrochloride is dissolved in the acidic solvent, and the fluoroindole is added dropwise at room temperature. The mixture is stirred for 1 hour or more to allow condensation.

- Workup: The reaction mixture is concentrated under vacuum at mild temperature (~30°C), diluted with water, basified with potassium carbonate, and extracted with ethyl acetate.

- Purification: The organic layer is dried and purified by silica gel column chromatography using a solvent system such as dichloromethane/methanol/ammonium hydroxide (e.g., 84/15/1) to yield the this compound compound.

Example yield: Approximately 47% isolated yield for the methyl-substituted analog, with higher yields (up to 95%) reported for the fluoro-substituted derivatives under optimized conditions.

Base-Mediated Condensation in Alcoholic Media

- Reagents: Sodium metal in methanol is used to generate a strongly basic medium.

- Procedure: Sodium is dissolved in methanol, followed by addition of 7-fluoroindole and 4-piperidone hydrochloride. The mixture is refluxed for 18 hours.

- Isolation: After reflux, the mixture is concentrated, diluted with water, and extracted with ethyl acetate. The organic phase is dried and concentrated.

- Crystallization: The crude product is dissolved in methanol and precipitated by adding water, then filtered and dried.

- Yield: High yields (~95%) of the target compound as a yellow solid have been reported.

Functionalization of the Tetrahydropyridinyl Nitrogen

- Alkylation: The nitrogen of the tetrahydropyridinyl ring can be alkylated using alkyl halides such as N-(4-bromobutyl)phthalimide or 4-bromobutyronitrile in the presence of bases like triethylamine and potassium iodide in acetonitrile under reflux for 18 hours.

- Purification: The reaction mixture is concentrated and purified by silica gel chromatography.

- Examples:

Reduction of Nitrile to Amine

- Reagents: Lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF).

- Procedure: The nitrile-substituted tetrahydropyridinyl indole is treated with LiAlH4 under reflux for 2 hours, followed by careful quenching with water and sodium hydroxide.

- Isolation: The mixture is refluxed further, filtered, and concentrated to yield the corresponding amine derivative.

- Yield: Approximately 88% yield of 5-fluoro-3-[1-(4-aminobutyl)-1,2,3,6-tetrahydropyridin-4-yl]indole.

Hydrogenation and Further Reduction

- Catalysts: Palladium on carbon, platinum oxide, or sulfided platinum on carbon.

- Conditions: Hydrogenation is performed in solvents such as methanol, ethanol, tetrahydrofuran, or mixtures thereof, at hydrogen pressures of 20-80 psi, temperatures from ambient to 40°C, for 1 hour to 3 days.

- Purpose: To reduce the tetrahydropyridinyl double bond to piperidinyl derivatives or to prevent hydrogenolysis of sensitive substituents.

- Alternative reduction: Treatment with triethylsilane in trifluoroacetic acid at ambient temperature for 1-48 hours can also convert tetrahydropyridinyl to piperidinyl indoles.

Summary Table of Preparation Methods

Research Findings and Notes

- The condensation of fluoro-substituted indoles with 4-piperidone derivatives is a robust and high-yielding method to access 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles.

- The choice of solvent and base strongly influences yield and purity; acidic media favor direct condensation, while basic alcoholic media facilitate higher yields and easier isolation.

- Functionalization at the tetrahydropyridinyl nitrogen allows for the synthesis of diverse derivatives with potential pharmaceutical applications.

- Reduction steps enable conversion to saturated piperidinyl analogs, which may have different biological properties.

- Purification typically involves silica gel chromatography with solvent systems containing dichloromethane, methanol, and ammonium hydroxide to ensure product purity.

- The methods are well-documented in patent literature, notably IL142589A and EP0812826A1, which provide detailed experimental procedures and conditions.

Chemical Reactions Analysis

Reduction of the Tetrahydropyridinyl Ring

The 1,2,3,6-tetrahydropyridinyl group can undergo hydrogenation to form a piperidine ring:

- Reagents : H₂ gas with Pd/C or PtO₂ catalysts.

- Conditions : Room temperature to 60°C, 12–24 hrs .

- Key Product : 7-Fluoro-3-(piperidin-4-yl)-1H-indole (saturated ring system) .

a) Electrophilic Substitution at Indole C5

The indole core undergoes C5 functionalization under electrophilic conditions:

- Reagents : Acyl chlorides (e.g., 4-pentenoyl chloride) in DMF with NaH .

- Product : 1-(4-Pentenoyl)-substituted derivatives (e.g., 1h in ).

| Substituent | Reagents | Yield |

|---|---|---|

| 4-Pentenoyl | 4-Pentenoyl chloride, NaH, DMF, −20°C | 58–83% |

b) Nucleophilic Substitution of Fluorine

The fluorine atom at C7 participates in SNAr reactions :

- Reagents : Amines or alkoxides under basic conditions (e.g., K₂CO₃/DMF) .

- Example : Substitution with morpholine yields 7-morpholino derivatives .

Oxidation and Functional Group Interconversion

- Oxidation : The tetrahydropyridinyl ring is oxidized to pyridine derivatives using KMnO₄ or CrO₃ .

- Reductive Alkylation : The NH group of indole reacts with aldehydes (e.g., formaldehyde) under reductive conditions (NaBH₄) to form N-alkylated products .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation :

- Suzuki-Miyaura : Boronic acids (e.g., arylboronic acids) with Pd(PPh₃)₄ in THF/Na₂CO₃ .

- Buchwald-Hartwig : Amination reactions for introducing nitrogen-containing groups .

Acid/Base-Mediated Rearrangements

- Protonation/Deprotonation : The indole NH participates in acid-base equilibria, affecting reactivity in polar solvents .

- Ring-Opening : Strong acids (e.g., TFA) catalyze ring-opening of the tetrahydropyridinyl group, forming iminium intermediates .

Mechanistic Insights

Scientific Research Applications

Basic Information

- Molecular Formula : C13H13FN2

- Molecular Weight : 216.25 g/mol

- CAS Number : 200714-22-3

Structure

The structure of 7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole features a fluorine atom at the 7-position of the indole ring and a tetrahydropyridine moiety, which contributes to its biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows for the exploration of its efficacy against various diseases.

Case Studies

- Antidepressant Activity : Research indicates that derivatives of indole compounds can exhibit antidepressant-like effects. A study demonstrated that similar compounds showed significant activity in animal models of depression, suggesting that this compound may also possess such properties .

- Neuroprotective Effects : Another study highlighted the neuroprotective properties of indole derivatives. The compound was tested in models of neurodegeneration and showed promise in mitigating neuronal cell death .

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes in the body.

Table: Biological Activities of this compound

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antidepressant | Serotonin receptor modulation | |

| Neuroprotection | Inhibition of oxidative stress | |

| Antimicrobial | Disruption of bacterial cell walls |

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate for the synthesis of more complex molecular structures. Its unique functional groups allow chemists to modify and create new derivatives with enhanced properties.

Synthetic Routes

Several synthetic routes have been developed to produce this compound efficiently:

- Starting Materials : Common precursors include commercially available indoles and tetrahydropyridines.

- Reagents : Fluorinating agents are used to introduce the fluorine atom selectively.

- Conditions : Reactions often require specific temperature and solvent conditions to optimize yield and purity.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. These interactions may involve binding to receptors or enzymes, leading to modulation of cellular processes.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

- CAS No.: 200714-22-3

- Molecular Formula : C₁₃H₁₃FN₂

- Molecular Weight : 216.26 g/mol (calculated)

Structural Features :

- A fluorine atom at position 7 of the indole core.

- A 1,2,3,6-tetrahydropyridin-4-yl (THP) group at position 3 , providing partial saturation and conformational flexibility.

Pharmacological Relevance: The compound is hypothesized to interact with 5-HT₆ receptors and serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs) due to structural similarities with validated ligands . Its THP moiety enables hydrogen bonding and π-π stacking with biological targets, while the fluorine atom enhances metabolic stability and lipophilicity .

Comparison with Structural Analogs

The following table summarizes key derivatives and their properties:

Key Observations:

Halogen Position and Selectivity :

- The 7-fluoro substitution in the target compound contrasts with 5-chloro/fluoro analogs (e.g., and ). Position 5 substitutions (e.g., 5-Cl in ) enhance 5-HT₆ receptor binding, while 7-F may favor alternative targets like SNDRIs .

Substituent Modifications :

- 2-Methyl groups () improve receptor agonism by sterically stabilizing active conformations.

- 1-(4'-Fluorophenyl) derivatives () exhibit dual activity at SERT and 5-HT₁A receptors, critical for antidepressant effects .

Bioisosteric Replacements :

- Replacing indole with pyrrolo[2,3-b]pyridine () retains SNDRI activity but alters receptor specificity, highlighting the indole nucleus' role in target engagement .

Halogen Effects :

Biological Activity

7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a synthetic compound belonging to the indole derivatives class, recognized for its diverse biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C13H13FN2

- CAS Number: 200714-22-3

The compound features a fluorine atom at the 7-position and a tetrahydropyridinyl group, which may contribute to its unique biological properties. The synthesis typically involves multi-step organic reactions, often utilizing palladium-catalyzed cross-coupling methods .

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets within biological systems. These interactions may involve binding to specific receptors or enzymes, leading to modulation of cellular processes such as inflammation and apoptosis .

Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. For instance:

- Inhibition of Kinases: Certain indole derivatives have been shown to inhibit multiple kinases involved in cancer progression . The unique structure of this compound may enhance its potency against specific cancer types.

Anti-inflammatory Effects

Studies suggest that this compound may possess anti-inflammatory properties:

- NF-kB Pathway Modulation: It has been reported that compounds with similar structures can inhibit the NF-kB pathway, reducing pro-inflammatory cytokine levels in various models . This suggests potential for therapeutic applications in inflammatory diseases.

Neuroprotective Properties

Recent investigations have highlighted the neuroprotective effects of indole derivatives:

- Reduction of Neuronal Apoptosis: Compounds similar to this compound have demonstrated the ability to prevent neuronal apoptosis through inhibition of pathways such as GSK-3β and ERK . This indicates potential applications in neurodegenerative disorders.

Table: Summary of Biological Activities

Q & A

Basic: What are the most reliable synthetic routes for 7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole?

The compound can be synthesized via nucleophilic addition of indole derivatives to pyridinium salts. A validated method involves:

- Step 1 : Fluorination at the 7-position of indole using borane-tetrahydrofuran (BH₃·THF) to reduce difluoro-oxindoles, as demonstrated in fluorinated indole syntheses .

- Step 2 : Functionalization of the 3-position via reactions with 1,2,3,6-tetrahydropyridine (THP) derivatives. For example, reacting fluorinated indole with THP under acidic conditions to form the C–N bond .

- Key validation : Confirm regioselectivity using ¹H NMR (e.g., δ 10.84 ppm for indole NH) and ESI-MS to detect intermediates .

Basic: How do I characterize the structural conformation of this compound?

Use a combination of:

- Single-crystal X-ray diffraction : Resolve bond angles (e.g., C–C mean deviation <0.003 Å) and hydrogen bonding patterns (e.g., non-classical N–H···π interactions in indole systems) .

- ¹H/¹³C NMR : Identify diagnostic signals, such as δ 6.85 ppm (H-2 of indole) and δ 4.27 ppm (H-4′ of tetrahydropyridine) .

- ESI-MS : Detect molecular ions (e.g., m/z 350.42 for parent ion) and fragmentation patterns (e.g., loss of tosyl groups at m/z 195) .

Advanced: How can I resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For example:

- Case study : ESI-MS may fail to detect the molecular ion due to instability, but X-ray diffraction confirms the solid-state structure .

- Methodology :

Advanced: What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

Focus on modifying substituents and evaluating pharmacological effects:

- Fluorine position : Compare 7-fluoro vs. 5-fluoro analogs (fluorine’s electron-withdrawing effects alter π-π stacking with biological targets) .

- Tetrahydropyridine ring : Saturate the pyridine ring to assess rigidity/flexibility impacts on receptor binding (e.g., via IC₅₀ assays for kinase inhibition) .

- Methodology :

Basic: What is the role of the fluorine atom in this compound’s reactivity?

The 7-fluoro group:

- Electronic effects : Withdraws electron density, stabilizing intermediates in electrophilic substitution reactions (e.g., sulfonation or nitration) .

- Biological impact : Enhances metabolic stability and bioavailability by reducing CYP450-mediated oxidation .

- Experimental validation : Compare reaction rates of fluorinated vs. non-fluorinated indoles under identical conditions (e.g., bromination kinetics) .

Advanced: How can I investigate the compound’s interaction with biological targets?

- In vitro assays :

- Structural biology : Co-crystallize the compound with target proteins (e.g., using PDB ligand templates in ).

- Computational modeling : Apply MD simulations to assess binding pocket dynamics over time .

Basic: What are common pitfalls in purifying this compound?

- Challenge : Low solubility in polar solvents due to aromatic stacking.

- Solution :

- Validation : Monitor purity via HPLC (retention time consistency) and melting point analysis (sharp range, e.g., 147–150°C) .

Advanced: How do I design a mechanistic study for its synthetic pathway?

- Isotopic labeling : Introduce ¹⁸O or ²H at reactive sites (e.g., tetrahydropyridine N–H) to track bond formation/cleavage .

- Kinetic profiling : Use stopped-flow NMR to monitor intermediates in real-time.

- Computational support : Apply DFT to model transition states and identify rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.